2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile
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Overview
Description
2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile is an organic compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . This compound is characterized by its cyclohexene ring structure, which is substituted with an amino group, two methyl groups, and a nitrile group. It is commonly used in various chemical synthesis processes and has applications in multiple scientific fields.
Preparation Methods
The synthesis of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile typically involves the reaction of 3,3-dimethylcyclohexanone with ammonia and a cyanide source under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and often requires a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of diamines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups play crucial roles in its reactivity and binding to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile can be compared with other similar compounds, such as:
2-Amino-3-methylcyclohex-1-ene-1-carbonitrile: This compound has one less methyl group, which may affect its reactivity and biological activity.
2-Amino-3,3-dimethylcyclohexane-1-carbonitrile: The absence of the double bond in the cyclohexene ring can lead to different chemical properties and reactivity.
2-Amino-3,3-dimethylcyclohex-1-ene-1-carboxamide: The carboxamide group can introduce different hydrogen bonding interactions compared to the nitrile group.
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.
Properties
IUPAC Name |
2-amino-3,3-dimethylcyclohexene-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-9(2)5-3-4-7(6-10)8(9)11/h3-5,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLGKVQKOGFUND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(=C1N)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201223538 |
Source
|
Record name | 1-Cyclohexene-1-carbonitrile, 2-amino-3,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201223538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15595-72-9 |
Source
|
Record name | 1-Cyclohexene-1-carbonitrile, 2-amino-3,3-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15595-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclohexene-1-carbonitrile, 2-amino-3,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201223538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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